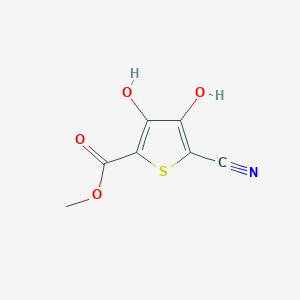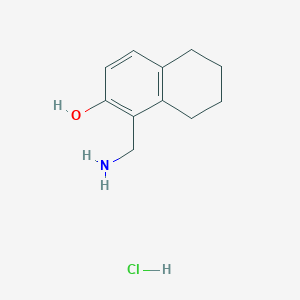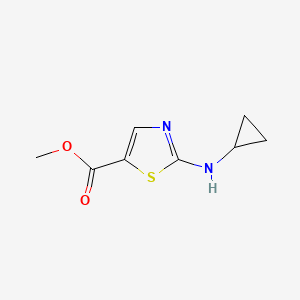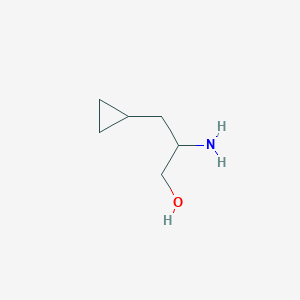
2-Amino-3-cyclopropylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cyclopropylpropan-1-ol, also referred to as ACPP or cyclopropylalanine, is a cyclic amino acid that is structurally similar to alanine and is found in some bacteria and fungi. It was first discovered in 1969 in the yeast Saccharomyces cerevisiae, and has since been found in several other species including Escherichia coli and Salmonella typhimurium. ACPP is a unique amino acid with a three-membered ring structure, which makes it distinct from other amino acids. It has been studied extensively in recent years due to its potential applications in biochemistry, pharmacology, and biotechnology.
Applications De Recherche Scientifique
Pharmacological Applications
- Anxiolytic Properties : Research on 1-aminocyclopropanecarboxylic acid, a compound with structural similarities, has indicated its role as a high-affinity, partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex. This suggests potential applications in developing new classes of anxiolytic agents with different profiles from benzodiazepines (Trullás, Jackson, & Skolnick, 1989).
Diagnostic Imaging
- Brain Tumor Imaging : The synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid labeled with 18F for nuclear medicine imaging, represents a significant application in diagnosing and monitoring brain tumors. FACBC demonstrates potential as a PET tracer for tumor imaging, highlighting the importance of structural analogs of 2-Amino-3-cyclopropylpropan-1-ol in medical diagnostics (Shoup et al., 1999).
Immunology
- Autoimmune Lymphoproliferative Syndrome : Inherited mutations in Caspase 10, an enzyme related to the apoptosis pathway, underlie defects in lymphocyte and dendritic cell apoptosis in autoimmune lymphoproliferative syndrome type II. This research underscores the importance of apoptosis mechanisms in immunological diseases and the potential for developing targeted therapies (Wang et al., 1999).
Gastroenterology
- Inflammatory Bowel Disease Management Post-Liver Transplantation : A study on the clinical course and management of inflammatory bowel disease (IBD) after liver transplantation provides insights into the effectiveness of standard post-transplant immunosuppressive agents in controlling disease activity. This research has implications for the management of IBD in patients undergoing liver transplantation (Befeler et al., 1998).
Propriétés
IUPAC Name |
2-amino-3-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLTVANRLLYQGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclopropylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1526866.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1526867.png)
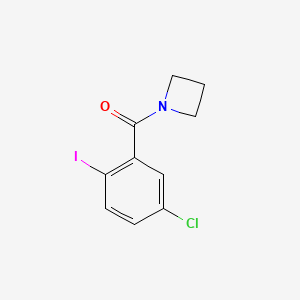
![4-bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1526869.png)
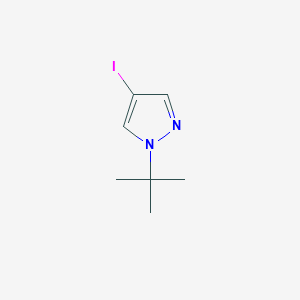
![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)
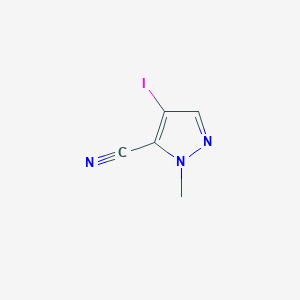
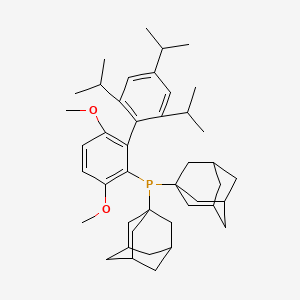
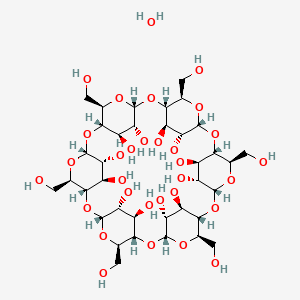
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
